4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
Description
General Significance of Spirocyclic Motifs in Synthetic Chemistry
Spirocyclic compounds are characterized by two or more rings connected by a single common atom, known as the spiro atom. mdpi.com This structural feature imparts a distinct three-dimensionality that is highly sought after in various fields of chemistry. glooshi.comperfumersapprentice.com The rigid and defined spatial arrangement of substituents around a spirocyclic core can lead to enhanced biological activity and selectivity, making them privileged scaffolds in medicinal chemistry and drug discovery. mdpi.comglooshi.com The conformational restriction imposed by the spiro center can also be advantageous in asymmetric synthesis, where a well-defined three-dimensional environment can lead to higher stereocontrol.
Prevalence and Structural Diversity of Spiro[4.5]decane Frameworks
The spiro[4.5]decane framework, consisting of a five-membered ring fused to a six-membered ring through a common carbon atom, is a recurring motif in a multitude of natural products. mdpi.com This structural unit is found in various classes of natural compounds, highlighting its importance in the biosphere. The synthesis of spiro[4.5]decane derivatives is a significant area of research in organic chemistry, with numerous methods being developed to construct this key structural element with high stereoselectivity. mdpi.comacs.org These synthetic efforts are often driven by the desire to access complex natural products or to create novel molecules with potential biological activity.
Historical Context of Complex Spiroketone Synthesis
The synthesis of complex spiroketones has evolved significantly over the decades. Early methods often relied on classical reactions that offered limited control over stereochemistry. However, the advancement of synthetic methodologies has provided chemists with a powerful toolkit to construct these intricate structures with high precision. Key developments include the use of domino reactions, which allow for the formation of multiple bonds in a single operation, and the application of photocatalysis and flow chemistry to achieve more sustainable and efficient syntheses. mdpi.comrsc.org The continual development of new synthetic strategies is crucial for accessing novel spiroketone-containing molecules with unique properties and applications.
Detailed Research Findings on 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
The compound 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is a notable example of a synthetically derived spiroketone with significant applications in the fragrance industry. glooshi.compellwall.com It is commercially known as Spirogalbanone, a specialty aroma chemical developed by Givaudan. glooshi.comperfumersapprentice.com
This spiroketone is highly valued for its powerful and persistent green, galbanum-like scent, which also possesses distinct fruity and pineapple undertones. perfumersapprentice.compellwall.com A key characteristic of Spirogalbanone is its exceptional substantivity, meaning its fragrance is long-lasting, a highly desirable trait in perfumery. pellwall.com It is also noted for its stability across a range of applications. pellwall.com
Spirogalbanone typically exists as a mixture of two isomers, with the position of the double bond in the cyclohexene (B86901) ring being the point of variation. google.com The synthesis of this complex molecule is a multi-step process that involves key chemical transformations, including a Rupe rearrangement and a Claisen rearrangement. google.com
The technical data for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is summarized in the interactive table below.
Table 1: Physicochemical Properties of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H22O | uni.lu |
| Common Name | Spirogalbanone | glooshi.com |
| CAS Number | 224031-71-4 | scentree.co |
| Odor Profile | Green, Galbanum, Fruity, Pineapple, Powerful | perfumersapprentice.compellwall.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
224031-71-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-spiro[4.5]dec-9-en-9-ylpent-4-en-1-one |
InChI |
InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,12H,1,3-11H2 |
InChI Key |
CFSRLACKBAWQFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC2(CCCC2)CCC1 |
Origin of Product |
United States |
Structural Features and Academic Significance of 4 Penten 1 One, 1 Spiro 4.5 Dec 6 En 7 Yl
Nomenclature and Definitive Structural Characterization for Research Context
The systematic naming of spiro compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. wikipedia.orgvedantu.comqmul.ac.ukyoutube.comqmul.ac.uk For "4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-," the name is derived by identifying the core spirocyclic system and then naming the substituent attached to it. The spirocyclic core is a spiro[4.5]decane, which indicates a bicyclic system with a single shared carbon atom (a spiro atom) connecting a five-membered ring and a six-membered ring. wikipedia.orgnist.govnih.gov The numbers within the brackets, [4.5], denote the number of carbon atoms in each ring, excluding the spiro atom, listed in ascending order. vedantu.com
The numbering of the spiro[4.5]decane skeleton begins in the smaller ring (the cyclopentane (B165970) ring) at a carbon adjacent to the spiro atom and proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring (the cyclohexane (B81311) ring). wikipedia.orgvedantu.com The name "spiro[4.5]dec-6-en-7-yl-" indicates that there is a double bond in the six-membered ring starting at position 6 (dec-6-en) and that the spiro[4.5]decane is a substituent attached at position 7. The main chain is a pentenone, with a double bond at the fourth carbon and a ketone at the first carbon ("4-Penten-1-one"). The entire spirocyclic group is attached to the first carbon of this pentenone chain.
The definitive structural characterization of such a complex molecule in a research context would rely on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the connectivity and stereochemistry of the molecule.
| Spectroscopic Method | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon and proton framework, including connectivity through techniques like COSY and HMBC, and stereochemical relationships through NOESY. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ketone and the carbon-carbon double bonds (C=C). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, and provides information about its fragmentation patterns, which can help confirm the structure. nist.govnih.gov |
| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry. |
Unique Spiro Quaternary Carbon Center Attributes
The spiro atom in 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- is a quaternary carbon, meaning it is bonded to four other carbon atoms. wikipedia.org This feature is of significant academic interest as the construction of quaternary carbon centers, particularly in a stereocontrolled manner, is a challenging task in organic synthesis. scripps.eduresearchgate.netecnu.edu.cnacs.org
The presence of the spiro quaternary carbon imparts several key attributes to the molecule:
Rigidity and Three-Dimensionality: The spiro junction locks the two rings in a fixed orientation relative to each other, creating a rigid and well-defined three-dimensional structure. This is in contrast to more flexible acyclic or monocyclic systems.
Steric Hindrance: The quaternary nature of the spiro center creates a sterically congested environment around it. This can influence the reactivity of nearby functional groups by shielding them from attack by reagents.
Chirality: If the substitution pattern on the two rings is appropriate, the spiro center can be a source of chirality, leading to the existence of enantiomers. wikipedia.org The synthesis of single enantiomers of such spirocyclic compounds is a major focus in asymmetric catalysis.
The synthesis of spirocycles with all-carbon quaternary centers often requires specialized synthetic strategies, such as intramolecular cyclizations, rearrangements, or transition-metal-catalyzed reactions. scripps.edu
Conjugated Pentenone Moiety and Olefinic Reactivity
The "4-Penten-1-one" portion of the molecule contains a conjugated system where the carbon-carbon double bond of the pentenyl chain is in conjugation with the carbonyl group of the ketone. This arrangement of alternating double and single bonds leads to the delocalization of π-electrons over the C=C-C=O system. libretexts.orgmnstate.educhemistrysteps.com
This conjugation has a profound effect on the reactivity of the molecule:
Electrophilic Character: Resonance delocalization in the conjugated system results in a partial positive charge not only on the carbonyl carbon but also on the β-carbon of the double bond. This makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition.
Modified Carbonyl Reactivity: The conjugation slightly reduces the electrophilicity of the carbonyl carbon compared to a non-conjugated ketone. However, it is still susceptible to direct nucleophilic attack (1,2-addition).
Spectroscopic Signature: The conjugation shifts the absorption bands of the C=O and C=C groups to longer wavelengths in both IR and UV-Vis spectroscopy.
The olefinic (double bond) reactivity in the pentenone moiety and the spiro[4.5]decene ring allows for a variety of chemical transformations. These double bonds can undergo reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation, providing pathways to further functionalize the molecule.
Stereochemical Implications of the Spiro[4.5]decane Core and its Derivatives
The spiro[4.5]decane core of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- has significant stereochemical implications. The rigid, three-dimensional structure can lead to various forms of stereoisomerism.
Chirality and Enantiomers: As mentioned, the spiro carbon itself can be a stereocenter if the rings are appropriately substituted, leading to a pair of non-superimposable mirror images (enantiomers). wikipedia.org The synthesis of a single enantiomer of such a molecule would require an asymmetric synthesis strategy.
Diastereomers: The presence of the double bond in the cyclohexene (B86901) ring and the substituent at position 7, in addition to any other stereocenters, can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties.
Conformational Isomerism: The cyclopentane and cyclohexene rings of the spiro[4.5]decane system will adopt specific conformations (e.g., envelope for cyclopentane, half-chair for cyclohexene) to minimize steric strain. The spiro fusion restricts the conformational flexibility of the rings compared to their monocyclic counterparts.
The stereochemistry of spiro[4.5]decane derivatives is a key factor in their biological activity and their application as intermediates in the synthesis of complex natural products. nih.govrsc.orgmdpi.comresearchgate.net The precise spatial arrangement of functional groups is often crucial for their interaction with biological targets.
Advanced Retrosynthetic Analysis of 4 Penten 1 One, 1 Spiro 4.5 Dec 6 En 7 Yl
Identification of Key Disconnections for Spiroannulations
The central challenge in synthesizing the target molecule lies in the construction of the spiro[4.5]decane framework. The identification of key disconnections is the initial and most critical step in the retrosynthetic analysis. These disconnections represent the reverse of reliable bond-forming reactions. For spirocycles, disconnections are typically made at the bonds connected to the spirocyclic carbon.
Key disconnection strategies for the spiro[4.5]decane core of the target molecule include:
Disconnection of the C-C bond adjacent to the carbonyl group in the cyclopentanone (B42830) ring: This is a common strategy that simplifies the spirocycle into a cyclohexanone (B45756) derivative with a side chain. The forward reaction would involve an intramolecular alkylation or a related cyclization.
Disconnection via cycloaddition reactions: A [3+2] cycloaddition approach could be envisioned, where a three-carbon component and a two-carbon component are brought together to form the cyclopentane (B165970) ring onto a pre-existing cyclohexane (B81311). mdpi.com
Ring-Closing Metathesis (RCM) based disconnection: Disconnecting the cyclopentanone ring can lead to an acyclic precursor containing two terminal alkenes, which can be cyclized using RCM. researchgate.net
Claisen rearrangement-based disconnection: A powerful method for stereoselective synthesis of spiro[4.5]decanes involves a Claisen rearrangement of a bicyclic dihydropyran precursor. researchgate.netnih.gov This disconnection can be highly effective in setting the desired stereochemistry.
The choice of disconnection is guided by the desire to create simplified precursors that can be readily synthesized and to control the stereochemistry at the spirocenter.
Interactive Data Table: Key Disconnection Strategies
| Disconnection Strategy | Forward Reaction Type | Key Precursor Type | Potential Advantages |
| C-C bond adjacent to carbonyl | Intramolecular Alkylation | Substituted Cyclohexanone | Direct formation of the spirocycle |
| [3+2] Cycloaddition | Cycloaddition Reaction | Cyclopropylamine and Olefin | High atom economy, potential for stereocontrol mdpi.com |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Acyclic diene | Mild reaction conditions, functional group tolerance researchgate.net |
| Claisen Rearrangement | Sigmatropic Rearrangement | Bicyclic Dihydropyran | Excellent stereoselectivity researchgate.netnih.gov |
Strategic Planning for the Formation of the Spiro[4.5]decane Skeleton
Once key disconnections are identified, a strategic plan for the forward synthesis of the spiro[4.5]decane skeleton is formulated. This involves selecting specific reactions and considering their feasibility, regioselectivity, and stereoselectivity.
Several synthetic methodologies have been successfully employed for the construction of spiro[4.5]decane systems:
Acid-catalyzed or metal-catalyzed reactions: Traditional methods often rely on acid or metal catalysis to promote the cyclization leading to the spirocyclic framework. mdpi.com
Intramolecular Schmidt Reaction: This reaction between a ketone and an alkyl azide (B81097) can be utilized to form nitrogen-containing spirocycles, which can be further modified. mdpi.com
Palladium-catalyzed asymmetric synthesis: Modern methods using palladium catalysts have enabled the asymmetric synthesis of spiro[4.5]-1-one compounds, offering excellent control over enantioselectivity. mdpi.com
Photoredox and Organocatalysis: The synergistic use of photocatalysis and organocatalysis has emerged as a green and efficient method for constructing spiro[4.5]decane derivatives through [3+2] cycloadditions. mdpi.com
The strategic plan for synthesizing 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- would likely involve a multi-step sequence. For instance, a Claisen rearrangement could be employed to form a highly functionalized spiro[4.5]decane intermediate, which would then be further elaborated to introduce the pentenone side chain. nih.gov
Precursor Design for Convergent and Linear Synthetic Routes
The synthesis of a complex molecule can be approached through either a linear or a convergent strategy. fiveable.medifferencebetween.comchemistnotes.com
The design of the precursors is dictated by the chosen synthetic strategy. For a convergent synthesis, the precursors must contain complementary reactive functional groups that allow for their efficient coupling.
Interactive Data Table: Comparison of Synthetic Routes
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the molecule. differencebetween.com | Simpler to plan. | Lower overall yield, longer sequence. differencebetween.comwikipedia.org |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. fiveable.mewikipedia.org | Higher overall yield, more efficient. chemistnotes.comscholarsresearchlibrary.com | Requires more complex planning and fragment synthesis. |
Functional Group Interconversions and Rearrangements in Retrosynthesis
Functional group interconversions (FGIs) are crucial transformations in retrosynthetic analysis and forward synthesis. fiveable.menumberanalytics.comimperial.ac.uk They allow for the conversion of one functional group into another, which might be necessary to facilitate a key bond-forming reaction or to install the final desired functionality. numberanalytics.comnumberanalytics.com
In the retrosynthesis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-, several FGIs and rearrangements could be envisioned:
Ketone to Alkene: The enone functionality in the cyclohexene (B86901) ring could be introduced from a ketone precursor through various methods.
Alkene to Ketone: Conversely, the ketone in the cyclopentanone ring could be derived from an alkene via ozonolysis or other oxidative cleavage reactions.
Ester to Ketone: An ester functional group in a precursor could be converted to the required ketone.
Wolff Rearrangement: This rearrangement of a diazoketone can be used to form a ketene, which can then be trapped to form an ester or other carboxylic acid derivatives, providing a route to homologation. vanderbilt.edu
Sigmatropic Rearrangements: As mentioned, the Claisen rearrangement is a powerful tool for constructing the spiro[4.5]decane skeleton with high stereocontrol. researchgate.netnih.gov
The strategic application of FGIs and rearrangements allows for greater flexibility in the retrosynthetic plan, enabling the use of more readily available starting materials and overcoming potential synthetic hurdles.
Modern Synthetic Methodologies for the 4 Penten 1 One, 1 Spiro 4.5 Dec 6 En 7 Yl Skeleton
Intramolecular Cyclization Strategies for Spiroketone Formation
Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, offering advantages in terms of efficiency and stereocontrol. In the context of the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton, these strategies involve the formation of the spirocyclic core from a suitably functionalized acyclic or monocyclic precursor.
Radical-Mediated Spirocyclizations
Radical cyclizations have emerged as a versatile method for the formation of carbon-carbon bonds and the construction of complex cyclic systems. vjs.ac.vnnih.gov These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. The generation of a radical species at a strategic position within a molecule can trigger a cascade of events leading to the formation of the desired spirocyclic framework.
An approach to the spiro[4.5]decane system can be envisioned through the radical cyclization of a precursor bearing a cyclohexene (B86901) moiety and a tethered radical precursor. For instance, a substrate containing a halogen atom or a xanthate group on the side chain attached to the cyclohexane (B81311) ring can undergo reductive radical formation. This radical can then add to an appropriately positioned double or triple bond to forge the cyclopentane (B165970) ring.
A notable example of a radical-initiated dearomative spirocyclization involves the electrochemical synthesis of spiro[4.5]trienones from alkynes and diselenides. nih.gov This metal- and oxidant-free method proceeds in an undivided cell under mild conditions, offering a green and efficient route to a variety of selenated spiro[4.5]trienone products with good to moderate yields. nih.gov The development of continuous-flow systems for this electrochemical synthesis also holds promise for scalable reactions. nih.gov
Furthermore, the intramolecular trapping of spiro radicals has been shown to produce complex spirocyclic compounds. rsc.orgnih.gov This methodology involves a domino sequence of radical addition, intramolecular cyclization, and ring opening to yield structurally valuable products. nih.gov Mechanistic studies, including radical trapping and isotope labeling, have supported the proposed pathway. nih.gov Silver-promoted intramolecular trapping of spiro radicals has been developed, demonstrating good functional group tolerance and scalability. nih.gov
Table 1: Examples of Radical-Mediated Spirocyclizations for Spiro[4.5]decane Systems
| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Alkynes and Diselenides | Electrochemical synthesis, undivided cell | Selenated Spiro[4.5]trienones | Moderate to Good | nih.gov |
| Activated Methylene (B1212753) Compounds and Olefins | Silver-promoted, radical addition-cyclization-ring opening | Spirocyclic Compounds | Good to Excellent | nih.gov |
Pericyclic Reactions and Electrocyclizations
Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful tools for the stereospecific construction of cyclic molecules. masterorganicchemistry.com Among these, the intramolecular Diels-Alder reaction and the Nazarov cyclization are particularly relevant for the synthesis of the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton.
The intramolecular Diels-Alder (IMDA) reaction involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule. masterorganicchemistry.com This reaction is highly efficient for the formation of bicyclic and polycyclic systems, including spirocycles. For the synthesis of the target spiro[4.5]decenone, a precursor containing a 1,3-diene on the cyclohexane ring and a dienophile on the side chain can be envisioned. Upon thermal or Lewis acid-catalyzed activation, the IMDA reaction would construct the cyclopentane ring, establishing the spirocenter.
The stereochemical outcome of the IMDA reaction is highly predictable based on the geometry of the tether and the dienophile. The formation of five- and six-membered rings is generally favored in these reactions. masterorganicchemistry.com The synthesis of optically active spiro[4.5]decanes has been achieved through Diels-Alder cycloadditions between 5-methylenefuran-2(5H)-one and chiral dienes. rsc.org
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. synarchive.comwikipedia.orgorganic-chemistry.org This reaction can be catalyzed by protic or Lewis acids. organic-chemistry.org To apply this to the synthesis of the spiro[4.5]dec-6-en-7-yl- skeleton, a precursor could be designed where a divinyl ketone moiety is attached to a cyclohexane ring. Acid-catalyzed cyclization would then generate the spiro-fused cyclopentenone.
Recent studies have shown that the Nazarov cyclization can be part of a domino sequence. For example, a NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been developed to afford spiro[4.5]decane derivatives in good yields and with high diastereoselectivity. researchgate.net Furthermore, asymmetric Nazarov cyclizations have been developed, sometimes involving subsequent Wagner-Meerwein rearrangements, to produce spirocyclic products with good enantioselectivity. nih.gov
Table 2: Pericyclic Reactions for Spiro[4.5]decane Synthesis
| Reaction Type | Precursor | Catalyst/Conditions | Product | Key Features | Reference |
| Intramolecular Diels-Alder | 5-methylenefuran-2(5H)-one and chiral dienes | Thermal | Optically active spiro[4.5]decanes | Diastereofacial selectivity studied | rsc.org |
| Nazarov Cyclization | Azadiene with indene moiety and Nazarov reagent | NaH | Spiro[4.5]decane derivatives | High diastereoselectivity, broad scope | researchgate.net |
| Asymmetric Nazarov Cyclization | Ketoester | Stoichiometric Cu(II) complex | Spirocyclic product | Followed by C-C bond migration and hydride shift | nih.gov |
Cascade and Domino Reactions for Multi-Ring Construction
Cascade or domino reactions, where a single synthetic operation generates multiple chemical bonds and rings in a one-pot process, offer a highly efficient and atom-economical approach to complex molecules. rsc.org The synthesis of the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton can be envisioned through a cascade process that rapidly assembles the spirocyclic core.
A gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net This method provides functionalizable spirocyclic products with good diastereoselectivities. researchgate.net Similarly, a Lewis acid-catalyzed Prins/pinacol cascade process has been utilized for the synthesis of 8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org
Multi-component reactions also fall under this category. A novel protocol for constructing highly functionalized bipyrimidine derivatives has been developed from 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides via a complex multi-component cascade reaction. rsc.org While not directly yielding the target skeleton, this demonstrates the power of cascade reactions in building complex heterocyclic systems which can be analogous to carbocyclic frameworks.
Aldol (B89426) and Related Annulation Reactions for Spirocyclic Ketones
Aldol-type reactions and related annulations are classic and powerful methods for the formation of carbon-carbon bonds and the construction of cyclic ketones. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The intramolecular aldol condensation is particularly well-suited for the synthesis of spirocyclic ketones.
For the target spiro[4.5]decenone, a precursor containing two carbonyl groups at an appropriate distance on a cyclohexane-derived framework could undergo an intramolecular aldol reaction to form the five-membered ring of the spirocycle. The reaction typically proceeds by forming an enolate from one carbonyl group, which then attacks the other carbonyl group. Subsequent dehydration leads to an α,β-unsaturated ketone. The regioselectivity of the enolate formation is a key factor in determining the final product. Generally, the formation of five- and six-membered rings is favored due to their thermodynamic stability. libretexts.orglibretexts.org
The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a well-established method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org While traditionally used for fused systems, modifications of this strategy could potentially be adapted for the construction of spirocyclic systems. For instance, a Michael acceptor could be part of a cyclic system, and the nucleophile could be a tethered enolate, leading to a spiro-annulation. The Robinson annulation has been used in the synthesis of various natural products, including terpenes and steroids. juniperpublishers.com
Table 3: Aldol and Related Annulation Reactions for Spiroketone Synthesis
| Reaction Type | Precursor Type | Key Intermediate | Product Type | Key Features | Reference |
| Intramolecular Aldol Condensation | 1,4-Diketone (e.g., 2,5-hexanedione) | Enolate | Cyclopentenone | Favors formation of 5-membered rings | libretexts.orglibretexts.org |
| Intramolecular Aldol Condensation | 1,5-Diketone (e.g., 2,6-heptanedione) | Enolate | Cyclohexenone | Favors formation of 6-membered rings | libretexts.orglibretexts.org |
| Robinson Annulation | Ketone and Methyl Vinyl Ketone | Michael adduct, enolate | α,β-Unsaturated cyclohexenone | Classic ring-forming reaction | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
Rearrangements for Spirocenter Formation
The creation of the quaternary spirocyclic carbon atom at the heart of the spiro[4.5]decane framework is a significant synthetic challenge. Chemists have developed several elegant rearrangement strategies to overcome this hurdle, transforming more easily accessible bicyclic or linear precursors into the desired spirocyclic architecture.
Claisen Rearrangement in Spiro[4.5]decane Synthesis
The Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers, has been adeptly applied to the stereoselective synthesis of the spiro[4.5]decane skeleton. researcher.liferesearchgate.net This thermally driven, pericyclic reaction proceeds through a concerted mechanism, often favoring a chair-like transition state that allows for predictable transfer of stereochemistry. researcher.liferesearchgate.net
A key strategy involves the rearrangement of functionalized bicyclic dihydropyrans. In one such approach, the total synthesis of axane sesquiterpenes like (+/-)-gleenol and (+/-)-axenol was achieved using a Claisen rearrangement as the pivotal step. This reaction transformed a bicyclic precursor into a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield, efficiently establishing the core structure with the necessary substituents in place. nih.gov Research has demonstrated that bicyclic 2-(alkenyl)dihydropyrans can be converted to highly functionalized spiro[4.5]decanes with outstanding stereoselectivity. researchgate.net The reaction's success is notable even with sterically hindered substrates, delivering the complete spiro[4.5]decane framework in a single, efficient step. researchgate.net
| Reaction Type | Precursor | Product | Key Features | Reference(s) |
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyran | Functionalized Spiro[4.5]decane | High stereoselectivity, single-step spirocycle formation, excellent yield. | nih.govnih.gov |
Pinacol and Semipinacol Rearrangements
Pinacol and semipinacol rearrangements represent another class of powerful transformations for constructing spirocycles. These reactions involve the 1,2-migration of an alkyl or aryl group to an adjacent carbocationic center, often resulting in a ring expansion that can generate a spirocyclic system from a fused bicyclic precursor. acs.orgCurrent time information in Le Flore County, US. The semipinacol rearrangement is particularly versatile, as it can be initiated from various precursors, including α-hydroxy epoxides and allylic alcohols, and is recognized for its utility in creating quaternary carbon centers with high stereochemical control. georgiasouthern.edursc.org
A notable application is a tandem Prins/pinacol reaction cascade for synthesizing oxaspiro[4.5]decan-1-one scaffolds. researchgate.net This Lewis acid-catalyzed process begins with the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. nih.govresearchgate.net The initial Prins reaction generates a key carbocation intermediate, which then undergoes a pinacol-type 1,2-alkyl shift. This migration expands the four-membered ring, directly forming the spiro[4.5]decane core in good yields and with high selectivity. nih.govresearchgate.net
| Reaction | Catalyst | Substrates | Product | Yield | Reference(s) |
| Prins/Pinacol Cascade | BF₃·OEt₂ (10 mol%) | Aromatic/Aliphatic Aldehydes + 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 7-Substituted-8-oxaspiro[4.5]decan-1-one | 75-88% | nih.govresearchgate.net |
Wagner-Meerwein Type Migrations
Wagner-Meerwein rearrangements, which are classic carbocation-mediated 1,2-shifts of hydrogen, alkyl, or aryl groups, have been ingeniously incorporated into synthetic sequences to produce spirocycles. A sophisticated example combines a Nazarov electrocyclization with sequential Wagner-Meerwein migrations. This strategy affords spirocyclic cyclopentenones from divinyl ketones. nih.govresearchgate.net
The reaction is typically promoted by a copper(II) complex and proceeds through a series of stereospecific steps. georgiasouthern.eduresearchgate.net Following the initial 4π-electrocyclization of the divinyl ketone to form an oxyallyl cation, the intermediate can undergo two sequential researchgate.net-suprafacial Wagner-Meerwein shifts instead of the usual proton elimination. nih.gov The first shift involves a ring contraction, followed by a second migration of a hydride, alkenyl, or aryl group to furnish the final spirocyclic product. nih.govresearchgate.net This method is powerful for the stereospecific installation of adjacent stereocenters, including quaternary centers, around the newly formed cyclopentenone ring. georgiasouthern.edu
| Methodology | Promoter/Catalyst | Key Steps | Outcome | Reference(s) |
| Nazarov/Wagner-Meerwein Sequence | Copper(II) complexes | 1. Nazarov 4π-electrocyclization2. Wagner-Meerwein ring contraction3. Wagner-Meerwein researchgate.net-shift (H, aryl, or alkenyl) | Stereospecific synthesis of richly functionalized spirocyclic cyclopentenones. | nih.govgeorgiasouthern.eduresearchgate.net |
Acid- and Base-Catalyzed Spirocyclizations
The direct cyclization of a linear or monocyclic precursor, promoted by either an acid or a base, is a fundamental approach to the spiro[4.5]decane skeleton. Historically, acid-catalyzed methods have been a common route to this framework.
Modern variations include the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, in organocatalytic [3+2] cycloadditions to produce highly diastereoselective 2-amino-spiro[4.5]decane-6-ones. Lewis acids like Iron(III) and Tantalum(V) chloride (TaCl5) have also been employed to catalyze dearomatizing spirocyclization and related cyclization reactions that yield spiro[4.5]decane derivatives.
Base-catalyzed methods are equally effective. For instance, the organic base DABCO has been used to catalyze an intramolecular 5-exo-trig oxa-Michael addition. This key step follows a thermal Claisen rearrangement, cyclizing the intermediate to form a novel spiro[benzofuran-2,3'-pyrrolidine] scaffold, demonstrating the power of base catalysis in achieving spirocyclization via conjugate addition.
Conjugate Azaspirocyclization
Conjugate azaspirocyclization, which typically involves an intramolecular aza-Michael addition, is a key strategy for synthesizing nitrogen-containing spirocycles (azaspiro compounds). The aza-Michael reaction involves the 1,4-conjugate addition of a nitrogen nucleophile, such as a carbamate, sulfonamide, or amide, to an α,β-unsaturated acceptor. This process can be catalyzed by a range of organocatalysts, including diaryl prolinols and chiral phosphoric acids, to afford enantiomerically enriched nitrogen heterocycles.
While the term is broad, specific methods have been developed to synthesize the aza-spiro[4.5]decane core. One such method involves a palladium-catalyzed intramolecular N-arylation of sulfinamide derivatives, which are formed from the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines. Another powerful approach is the palladium-catalyzed aza-[3+2] cycloaddition of vinylcyclopropanes with anilines, which are transformed into the reactive species via oxidative dearomatization, to construct the 1-azaspiro[4.5]decane scaffold. nih.gov These methods highlight how transition metal catalysis can be employed to achieve complex azaspirocyclizations.
Intermolecular Approaches and Annulation Reactions
Intermolecular reactions, particularly cycloadditions and other annulation strategies, provide a powerful and convergent means of assembling the spiro[4.5]decane skeleton. These methods construct the two rings and the central spiro-junction in a highly controlled manner.
A classic and effective approach is the Diels-Alder reaction. For example, the [4+2] cycloaddition between a chiral diene and a dienophile like 5-methylenefuran-2(5H)-one has been used to synthesize optically active spiro[4.5]decanes.
More recent developments include [3+2] cycloaddition reactions. A synergistic approach using photocatalysis and organocatalysis enables the cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones to afford 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.
Transition metal-catalyzed annulations have also emerged as a versatile tool. An Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones provides an atom-economical route to densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild conditions.
| Reaction Type | Key Reagents/Catalysts | Description | Product Skeleton | Reference(s) |
| Diels-Alder [4+2] Cycloaddition | Chiral Dienes + Methylene-furanone | Intermolecular cycloaddition to form the spirocyclic core. | Spiro[4.5]decane | |
| [3+2] Cycloaddition | Photocatalyst + Phosphoric Acid | Cooperative catalysis for cycloaddition of cyclopropylamines and olefins. | 2-Amino-spiro[4.5]decane-6-one | |
| Vinylogous Conia-Ene | Au(I) Catalyst | Intramolecular cyclization of an alkyne onto an enone. | Spiro[4.5]deca-1,6-diene-8-one |
Organometallic Catalysis in Spiroketone Synthesis
Organometallic catalysis offers powerful tools for the construction of carbon-carbon bonds and complex ring systems. nih.govyoutube.com The use of transition metals like rhodium, palladium, and copper allows for unique transformations under mild conditions, often with high levels of selectivity. nih.gov These methods are particularly valuable for creating the sterically congested quaternary center of spiroketones.
Rhodium(I)-catalyzed hydroacylation involves the intramolecular addition of an aldehyde C-H bond across an alkene or alkyne. This atom-economical process is a direct method for forming cyclic ketones. While many examples focus on the synthesis of heterocycles or standard carbocycles, the principles can be extended to spirocyclic systems. acs.org The key steps in the catalytic cycle typically involve oxidative addition of the rhodium(I) catalyst into the aldehyde C-H bond, followed by insertion of the unsaturated moiety (alkene/alkyne) and subsequent reductive elimination to yield the cyclic ketone. nih.gov
In the context of the target spiroketone, a hypothetical precursor could be designed where an aldehyde and a double bond are positioned to facilitate a spirocyclization. The reaction's success is often dependent on the choice of rhodium precursor and ligands, which influence both reactivity and selectivity. nih.govrsc.org For instance, cationic rhodium complexes are often more reactive than neutral ones like Wilkinson's catalyst. acs.org
Table 1: Key Features of Rhodium(I)-Catalyzed Hydroacylation
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Involves oxidative addition, migratory insertion, and reductive elimination. | nih.gov |
| Catalysts | Common catalysts include Wilkinson's catalyst (Rh(PPh₃)₃Cl) and cationic complexes like [Rh(dppe)]BF₄. | acs.org |
| Key Advantage | High atom economy, forming a C-C bond and a ketone from an unsaturated aldehyde. | rsc.org |
| Challenges | Substrate control, potential for decarbonylation as a side reaction, and control of regioselectivity. | acs.orgnih.gov |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between various organic fragments. nih.govyoutube.com For spiroketone synthesis, these methods can be employed in cascade reactions where an initial coupling event is followed by an intramolecular cyclization. A notable strategy involves a sequence of intermolecular coupling followed by an intramolecular Heck reaction. researchgate.net
For example, a di-haloaryl or di-haloalkenyl substrate can first undergo a selective coupling with an organometallic reagent. The remaining halide can then participate in an intramolecular Heck reaction, adding to a suitably positioned double bond to forge the spirocyclic core. The choice of ligands (e.g., XPhos, SPhos) is crucial for the efficiency of these transformations, and well-defined palladium precatalysts are often used to ensure the reliable generation of the active Pd(0) catalyst. nih.gov The synthesis of spiro[4.5]decane systems has been specifically achieved using palladium-catalyzed asymmetric methods, highlighting the power of this approach for creating chiral spirocenters. mdpi.com
Table 2: Palladium-Catalyzed Approaches to Spirocycles
| Strategy | Description | Catalyst/Ligand Example | Reference |
|---|---|---|---|
| Heck Cascade | Sequential intermolecular coupling and intramolecular Heck addition to form the spiro-ring. | Pd(OAc)₂ / PPh₃ | researchgate.net |
| Asymmetric Alkylation | Palladium-catalyzed reaction of vinyl or aryl halides with pronucleophiles to generate chiral spiroketones. | Pd(0) / Chiral Ligands | mdpi.com |
| Suzuki-Miyaura | Coupling of an organoboron reagent with an organic halide, adaptable for intramolecular cyclizations. | Pd(OAc)₂ / XPhos | nih.gov |
Copper catalysis has emerged as a versatile and cost-effective alternative for various transformations. One powerful application is in dearomatization reactions, where a flat aromatic ring is converted into a three-dimensional spirocyclic structure. rsc.orgresearchgate.net A strategy relevant to spiroketone synthesis involves the copper-catalyzed dearomative cyclization of phenol (B47542) or benzofuran (B130515) derivatives. rsc.orgresearchgate.net
Furthermore, copper catalysts can facilitate radical-based difluoroalkylation reactions. nih.govdocumentsdelivered.com A potential pathway to functionalized spiroketones could involve a cascade process initiated by the copper-catalyzed generation of a difluoroalkyl radical, which then triggers a spirocyclization onto an aromatic ring. While direct application to the target skeleton is not explicitly documented, the combination of dearomatization with functionalization represents a promising avenue for creating complex spiroketones. The electrophilic thiocyanation/dearomatization/spirocyclization of benzofurans using a copper(I) catalyst to form spiroketals demonstrates the potential of this approach. rsc.org
Hypervalent Iodine Reagent Mediated Spirocyclizations
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have become popular as environmentally benign alternatives to heavy metal oxidants. nih.govacs.org They are particularly effective in mediating the oxidative cyclization of phenols and other electron-rich aromatic systems to form spirodienones. nih.gov
The general mechanism involves the oxidation of a phenol substrate bearing a nucleophilic side chain at the para-position. The hypervalent iodine reagent activates the phenol, which then undergoes an intramolecular attack by the tethered nucleophile to generate the spirocyclic core. nih.gov These reactions are typically fast, occur under mild conditions, and tolerate a wide range of functional groups. This methodology has been used to generate a variety of spirocyclic scaffolds, and catalytic versions using a stoichiometric oxidant like m-CPBA are also well-established. nih.govrsc.org
Table 3: Examples of Hypervalent Iodine Mediated Spirocyclizations
| Reagent | Substrate Type | Product | Key Feature | Reference |
|---|---|---|---|---|
| PIDA | p-Hydroxyaryl alkanols | Spirolactones | Oxidative rearrangement and cyclization cascade. | nih.gov |
| PIFA | N-Acyltyramines | Spirohexadiones | Phenolic oxidation followed by intramolecular cyclization. | nih.gov |
Grignard Reaction for Spiroannulations
The Grignard reaction is a fundamental C-C bond-forming reaction involving the addition of an organomagnesium halide to a carbonyl group. organic-chemistry.orgmasterorganicchemistry.com While commonly used for the synthesis of alcohols, it can be adapted for spiroannulation. A classic approach involves the reaction of a cyclic ketone with a Grignard reagent that also contains a masked electrophile or a leaving group. Subsequent intramolecular cyclization then forms the spiro-ring.
A more sophisticated strategy employs a 1,4-dianionic species, which can be prepared from a dihalide like 1,4-dichlorobutane (B89584) and an active metal. This "homo-Grignard" equivalent can then react in a conjugate addition fashion with an α,β-unsaturated cyclic ketone. For instance, the synthesis of 9,9-dimethylspiro[4.5]decan-7-one was achieved by reacting 3-chloro-5,5-dimethylcyclohex-2-en-1-one with an organobis(cuprate) derived from 1,4-dilithiobutane, showcasing a powerful spiroannulation protocol. orgsyn.org This double nucleophilic addition strategy provides a direct route to the spiro[4.5]decane core.
The general sequence for using a Grignard-type reaction for spiroannulation can be summarized as:
Addition : The Grignard reagent adds to the ketone or a related electrophile. libretexts.orgyoutube.com
Cyclization : An intramolecular reaction, often an S_N2 displacement, forms the second ring. Alternatively, a one-step process can be achieved using a di-Grignard reagent or a related organometallic species that acts as a bis-nucleophile. orgsyn.org
Stereoselective Synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
Achieving stereocontrol in the synthesis of spirocycles is crucial, as the biological activity of such molecules often depends on their specific 3D arrangement. researchgate.netnih.gov The creation of the quaternary spirocenter with a defined configuration is a significant synthetic hurdle. Several strategies have been developed to address this challenge.
Chiral Auxiliary Approach : A chiral auxiliary can be attached to the substrate to direct the spirocyclization, after which it is removed.
Chiral Catalysis : The use of a chiral catalyst, such as a metal complex with a chiral ligand, can induce enantioselectivity in the key ring-forming step. Asymmetric dearomatization of pyrroles using an Iridium catalyst is a prime example of this strategy. rsc.org Similarly, palladium-catalyzed asymmetric synthesis has been used to access chiral spiro[4.5]decan-1-ones. mdpi.com
Substrate Control : The inherent chirality within a starting material, often derived from the chiral pool (e.g., carbohydrates or amino acids), can be used to direct the stereochemical outcome of subsequent transformations. researchgate.net
Organocatalysis : Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to catalyze enantioselective cycloadditions or cascade reactions that form spirocyclic products. A synergistic approach using photocatalysis and a BINOL-derived phosphoric acid catalyst has been shown to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com
These stereoselective methods, particularly those involving chiral metal catalysts and organocatalysts, provide powerful platforms for accessing enantiomerically enriched spiroketones like the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton. mdpi.comrsc.orgnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- |
| 9,9-dimethylspiro[4.5]decan-7-one |
| 3-chloro-5,5-dimethylcyclohex-2-en-1-one |
| Phenyliodine(III) diacetate (PIDA) |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) |
| Wilkinson's catalyst (Rh(PPh₃)₃Cl) |
| m-Chloroperbenzoic acid (mCPBA) |
| 2-amino-spiro[4.5]decane-6-ones |
Asymmetric Catalysis in Spirocycle Construction
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds, including the spiro[4.5]decane framework. These methods utilize chiral catalysts to control the formation of stereocenters, often with high levels of enantioselectivity.
A notable strategy involves the use of transition metal catalysis. For instance, palladium-catalyzed asymmetric decarboxylation has been successfully employed for the construction of spiro[4.5]deca-6,9-dien-8-ones. rsc.org This approach utilizes vinyl methylene cyclic carbonates and p-quinone methides as reaction partners, proceeding at room temperature and generating carbon dioxide as the only byproduct. rsc.org The stereochemistry of the resulting spirocyclic ketones, featuring vicinal quaternary carbons, is controlled with high diastereo- and enantioselectivity. rsc.org While not the exact target molecule, this methodology demonstrates a powerful catalytic approach to a closely related spiro[4.5]decenone core.
Another significant advancement is the synergistic use of photocatalysis and organocatalysis. A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been developed through a [3+2] cycloaddition of cyclopropylamines with olefins, employing a combination of photocatalysis and a chiral phosphoric acid as an organocatalyst. mdpi.com This method is advantageous for its mild, metal-free reaction conditions and high atom economy, achieving excellent diastereoselectivity. mdpi.com
Ruthenium complexes of chiral diphosphine ligands have also proven to be highly effective in the asymmetric hydrogenation of various ketones, including those with a spiro scaffold. acs.org These catalysts exhibit remarkable activity and enantioselectivity, suggesting their potential application in the reduction of a prochiral precursor to establish a chiral center within the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton. acs.org
Table 1: Examples of Asymmetric Catalysis in Spiro[4.5]decane Synthesis
| Catalyst/Method | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Pd-catalyzed decarboxylation | Vinyl methylene cyclic carbonates, p-quinone methides | spiro[4.5]deca-6,9-dien-8-ones | >20:1 | up to 96:4 er | rsc.org |
| Photocatalysis and Chiral Phosphoric Acid | 2-methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines | 2-amino-spiro[4.5]decane-6-ones | up to 99:1 | Not reported | mdpi.com |
| Ruthenium-chiral diphosphine complexes | Aromatic, heteroaromatic, and α,β-unsaturated ketones | Chiral alcohols | Not applicable | up to 99.5% ee | acs.org |
Chiral Auxiliary and Substrate-Controlled Diastereoselective Approaches
In addition to catalytic methods, the use of chiral auxiliaries and substrate-controlled diastereoselective reactions provides a robust avenue for the synthesis of stereochemically defined spiro[4.5]decanes. These strategies rely on the influence of a chiral element within the substrate to direct the stereochemical outcome of a reaction.
A classic approach involves the use of a chiral pool, where a readily available enantiopure starting material from nature is elaborated into the target molecule. uvic.ca For instance, the total synthesis of the spiro[4.5]decane sesquiterpene (-)-gleenol was achieved starting from a chiral precursor. researchgate.net A key step in this synthesis was a Claisen rearrangement to construct the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov This highlights how substrate control, where the existing stereocenters dictate the formation of new ones, can be a powerful tool.
The diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives via an oxa-hetero-Diels-Alder reaction further illustrates the principle of substrate control. rsc.org In this case, the inherent stereochemistry of the reactants and the reaction conditions guide the formation of the spirocyclic system with high diastereoselectivity. rsc.org Similarly, the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinols to form spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones can be controlled to yield diastereomerically pure products by carefully selecting the acid catalyst and solvent. nih.gov
The use of a chiral auxiliary, a temporary chiral group that is later removed, is another well-established strategy. For example, the addition of gem-dichlorocarbene to an optically pure α,β-unsaturated amide derived from a chiral camphorpyrazolidinone auxiliary proceeds with high diastereoselectivity to form spiro rsc.orgrsc.org-pentane carboxylic acid ester derivatives. chemrxiv.org While the spirocycle is different, the principle of using a removable chiral director is broadly applicable.
Table 2: Diastereoselective Approaches to Spirocyclic Skeletons
| Method | Key Substrate Feature | Product Type | Diastereoselectivity | Reference |
| Substrate-controlled Claisen rearrangement | Chiral dihydropyran precursor | Multi-functionalized spiro[4.5]decane | Single diastereomer | nih.gov |
| Substrate-controlled oxa-hetero-Diels-Alder | Indane-1,3-dione and 3-vinyl-2H-chromene derivatives | Spiro indanone fused pyrano[3,2-c]chromene derivatives | Excellent | rsc.org |
| Chiral auxiliary-directed cyclopropanation | α,β-unsaturated amide with camphorpyrazolidinone auxiliary | Spiro rsc.orgrsc.org-pentane carboxylic acid ester derivatives | High | chemrxiv.org |
| Acid-catalyzed diastereoselective condensation | 6-styryl-4-aryldihydropyrimidin-2-ones and resorcinols | Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Diastereomerically pure | nih.gov |
Control of Remote Stereocenters and Axial Chirality
The control of stereochemistry at centers remote from existing chiral elements is a formidable challenge in organic synthesis. In the context of the 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- skeleton, this could involve establishing stereocenters on the pentenone side chain or controlling axial chirality, which can arise in highly substituted spirocyclic systems.
One innovative approach to address the challenge of remote stereocontrol is through the use of tethering. In the synthesis of bis-spiroketals, where thermodynamic control often fails due to energetically similar stereoisomers, tethering the precursor can break this degeneracy and lead to a single, desired stereoisomer. nih.gov This strategy provides a new paradigm for setting remote stereocenters and constructing complex architectures that were previously inaccessible with high stereoselectivity. nih.gov
The concept of long-range stereocontrol has also been demonstrated through distal ionic substrate-catalyst interactions. chemrxiv.org This strategy enables access to remote quaternary stereocenters through a desymmetrizing Suzuki-Miyaura reaction, highlighting the potential for catalyst design to influence stereochemistry at a distance. chemrxiv.org
While not directly focused on the spiro[4.5]decane system, the synthesis of axially chiral spiro-conjugated carbon-bridged p-phenylenevinylene congeners showcases methods for controlling axial chirality. chemrxiv.org The principles of designing precursors that undergo stereoselective cyclization to impart a specific axial twist could be adapted to the synthesis of highly substituted and sterically hindered spiro[4.5]decanes where axial chirality might become a factor.
The total synthesis of natural products often provides elegant solutions to the control of multiple and remote stereocenters. For instance, the synthesis of (-)-acorenone, a spiro[4.5]decane sesquiterpene, was achieved through a photochemical [2+2] cycloaddition as a key bond-forming step, demonstrating a method to construct the core with defined stereochemistry. duke.edunist.gov
Table 3: Strategies for Remote Stereocontrol and Axial Chirality
| Strategy | Application | Key Principle | Reference |
| Tethering | Stereoselective bis-spiroketal synthesis | Breaking energetic degeneracy of stereoisomers | nih.gov |
| Distal Ionic Substrate-Catalyst Interactions | Desymmetrizing Suzuki-Miyaura reaction | Long-range stereocontrol to form remote quaternary centers | chemrxiv.org |
| Photochemical [2+2] Cycloaddition | Total synthesis of (-)-acorenone | Stereocontrolled formation of the spiro[4.5]decane core | duke.edu |
Mechanistic Investigations of Key Transformations in Spiroketone Synthesis
Elucidation of Reaction Pathways and Intermediate Characterization
The construction of the spiro[4.5]decane core of the title compound can be envisioned through several powerful synthetic strategies, each with distinct reaction pathways and intermediates. Key among these are the Nazarov cyclization, intramolecular aldol (B89426) reactions, and tandem Michael addition-cyclization sequences.
Nazarov Cyclization Pathway:
A plausible route to a related cyclopentenone spiro-fused system involves the Nazarov cyclization of a divinyl ketone precursor. wikipedia.orgorganic-chemistry.orgnrochemistry.com The generally accepted mechanism, initiated by a Lewis or Brønsted acid, proceeds as follows:
Activation and Cation Formation: The reaction commences with the coordination of an acid catalyst to the carbonyl oxygen of the divinyl ketone. This activation generates a resonance-stabilized pentadienyl cation intermediate. illinois.edu
Electrocyclic Ring Closure: The pentadienyl cation undergoes a 4π conrotatory electrocyclization, a thermally allowed process dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org
Elimination and Tautomerization: Subsequent elimination of a β-hydrogen from the oxyallyl cation leads to an enol intermediate, which then tautomerizes to the final cyclopentenone product. wikipedia.orgnrochemistry.com
Intermediates in this pathway, particularly the cationic species, are typically transient and characterized through trapping experiments or computational modeling.
Intramolecular Aldol Condensation Pathway:
An alternative pathway could involve an intramolecular aldol condensation of a suitable diketone precursor. masterorganicchemistry.comlibretexts.org This base-catalyzed reaction is particularly effective for forming five- and six-membered rings. libretexts.org
Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form an enolate. masterorganicchemistry.com
Intramolecular Cyclization: The nucleophilic enolate then attacks the other carbonyl group within the same molecule, leading to a cyclic β-hydroxy ketone (the aldol addition product). youtube.com
Dehydration: Under heating, this intermediate can undergo dehydration to form an α,β-unsaturated ketone, which would be a key structural feature of a spiro[4.5]decane derivative. masterorganicchemistry.comyoutube.com
The β-hydroxy ketone intermediate is often stable enough to be isolated, providing direct evidence for the reaction pathway.
Tandem Michael Addition-Cyclization:
Tandem reactions offer an efficient route to complex molecules in a single pot. A Michael addition followed by a cyclization is a powerful strategy for constructing spirocycles. For instance, the reaction of a cyclohexenone derivative with a suitable nucleophile can initiate a cascade. A proposed mechanism is:
Michael Addition: A nucleophile adds to the β-position of an α,β-unsaturated system on a precursor molecule.
Enolate Formation and Intramolecular Attack: The resulting enolate can then undergo an intramolecular cyclization, such as an aldol or Claisen-type reaction, to form the spirocyclic core. researchgate.net
The characterization of intermediates in such tandem processes can be challenging due to their rapid conversion but can sometimes be inferred from the final product's stereochemistry.
Transition State Analysis and Reaction Energetics
Computational chemistry plays a crucial role in understanding the transition states and energetics of these spirocyclization reactions.
In the Nazarov cyclization , the key stereochemistry-determining step is the conrotatory 4π electrocyclization. The direction of this rotation (torquoselectivity) determines the stereochemistry of the newly formed stereocenter. While this stereocenter is often lost in the subsequent elimination step in classical Nazarov cyclizations, modern variants can preserve it. organic-chemistry.org Density Functional Theory (DFT) calculations are often employed to model the transition states of the conrotatory ring closure and predict the most likely stereochemical outcome. These calculations can reveal the energetic barriers for different rotational pathways, which are influenced by steric and electronic factors of the substituents. rsc.org
For intramolecular aldol reactions , the formation of five- and six-membered rings is thermodynamically favored due to lower ring strain compared to smaller or larger rings. libretexts.org Transition state modeling can help predict the diastereoselectivity of the cyclization step, where the substituents on the forming ring adopt a pseudo-chair or boat-like conformation to minimize steric interactions.
In Lewis acid-catalyzed reactions , DFT calculations can elucidate the role of the catalyst in lowering the activation energy. The coordination of the Lewis acid to a carbonyl group, for example, makes the carbonyl carbon more electrophilic and thus lowers the energy barrier for nucleophilic attack. youtube.com Studies on related systems have used these methods to explain the observed regioselectivity by comparing the energies of different possible transition states. rsc.org
Influence of Catalysts and Reagents on Mechanism and Selectivity
The choice of catalysts and reagents is paramount in controlling the outcome of spiroketone synthesis.
Lewis and Brønsted Acids in Nazarov Cyclization: Strong Lewis acids like FeCl₃, SnCl₄, and BF₃·OEt₂ are commonly used to promote the Nazarov cyclization by activating the divinyl ketone. organic-chemistry.orgnrochemistry.com The strength and nature of the Lewis acid can influence the reaction rate and, in some cases, the selectivity. organic-chemistry.org Chiral Lewis acids have been developed to control the torquoselectivity of the electrocyclization, enabling enantioselective Nazarov cyclizations, although this often requires stoichiometric amounts of the catalyst. organic-chemistry.orgillinois.edu
Bases in Aldol Condensations: The choice of base in an intramolecular aldol reaction can affect which enolate is formed (kinetic vs. thermodynamic control) if the precursor diketone is unsymmetrical. This, in turn, dictates which carbonyl group acts as the nucleophile and which as the electrophile, ultimately determining the structure of the resulting spirocycle.
Transition Metal Catalysis: Transition metals are powerful catalysts for a variety of spirocyclization reactions. rsc.orgthieme-connect.dersc.org For instance, gold and silver catalysts can activate alkynes towards nucleophilic attack in cyclization cascades. rsc.org Palladium catalysts are widely used in cross-coupling and annulation reactions that can form spirocyclic systems. mdpi.com Nickel catalysts, being more cost-effective, have also been employed for constructing spirooxindoles and other spirocycles through sequences like Knoevenagel condensation/Michael addition/cycloaddition. rsc.org The ligand environment around the metal center is crucial in determining the selectivity of these transformations.
The table below illustrates the effect of different catalysts on a generalized spirocyclization reaction, based on findings in related systems.
| Catalyst Type | General Role in Spirocyclization | Potential Impact on Selectivity |
| Lewis Acids (e.g., FeCl₃, SnCl₄) | Activate carbonyls/dienes for cyclization organic-chemistry.orgnrochemistry.com | Can influence reaction rate and torquoselectivity organic-chemistry.org |
| Brønsted Acids (e.g., H₂SO₄) | Protonate functional groups to initiate cyclization illinois.edu | Generally less selective than Lewis acids |
| Bases (e.g., LDA, NaOH) | Promote enolate formation for aldol/Claisen reactions masterorganicchemistry.com | Can control regioselectivity (kinetic vs. thermodynamic) |
| Transition Metals (e.g., Pd, Au, Ni) | Catalyze cross-coupling, annulation, and cascade reactions rsc.orgmdpi.com | Ligands on the metal center can induce high stereoselectivity |
| Organocatalysts (e.g., Proline) | Can facilitate asymmetric aldol and Michael reactions | Can provide high enantioselectivity |
This table is illustrative and based on general principles of spirocycle synthesis.
Understanding Chemoselectivity, Regioselectivity, and Stereoselectivity
Achieving high levels of selectivity is a central challenge in the synthesis of complex molecules like 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-.
Chemoselectivity: In multifunctional precursors, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule with two different carbonyl groups (an aldehyde and a ketone), a reagent can be chosen to react selectively with the more reactive aldehyde. In transition metal-catalyzed reactions, the catalyst can be designed to activate a specific site, such as an alkyne in the presence of an alkene.
Regioselectivity: This determines where a reaction occurs on a molecule with multiple possible reaction sites. In the Nazarov cyclization of an unsymmetrical divinyl ketone, the initial protonation or Lewis acid coordination can be directed by electron-donating or -withdrawing groups, thus controlling the direction of the cyclization. organic-chemistry.org Similarly, in an intramolecular aldol reaction of a 1,5-diketone, the formation of a six-membered ring is heavily favored over a strained four-membered ring, demonstrating high regioselectivity. libretexts.org
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.
Diastereoselectivity: In cyclization reactions, the relative orientation of substituents is critical. For example, in an intramolecular aldol reaction, the substituents will tend to occupy equatorial positions in the chair-like transition state to minimize steric hindrance, leading to a specific diastereomer. libretexts.org
Enantioselectivity: The formation of a single enantiomer of a chiral molecule is often achieved using chiral catalysts or auxiliaries. organic-chemistry.orgyoutube.com Chiral Lewis acids in Nazarov cyclizations or chiral organocatalysts in aldol reactions can create a chiral environment around the substrate, favoring one enantiomeric pathway over the other. organic-chemistry.orgmdpi.com For example, the enantioselective synthesis of a spiro[4.5]decanone has been achieved with high stereoselection using a chiral building block. researchgate.net
The following table summarizes the key factors influencing selectivity in the plausible synthetic routes.
| Selectivity Type | Influencing Factors | Example in Spiroketone Synthesis |
| Chemoselectivity | Relative reactivity of functional groups, catalyst choice | Selective reaction at an aldehyde in the presence of a ketone. |
| Regioselectivity | Electronic effects of substituents, ring strain in products | Preferential formation of a 6-membered ring over a 4-membered ring in an intramolecular aldol condensation. libretexts.org |
| Diastereoselectivity | Steric hindrance in transition states, substrate control | Formation of a trans-fused ring system to minimize steric interactions. |
| Enantioselectivity | Chiral catalysts, chiral auxiliaries, chiral reagents | Use of a chiral Lewis acid to control torquoselectivity in a Nazarov cyclization. organic-chemistry.org |
This table provides a general overview of selectivity principles in organic synthesis.
Synthetic Applications and Future Perspectives of Spiro 4.5 Decane Based Compounds
Role as Key Synthetic Intermediates in the Construction of Complex Organic Molecules
The spiro[4.5]decane skeleton is the core of several classes of sesquiterpenes, including the acoranes and spirovetivanes, which exhibit a range of biological activities. Consequently, spiro[4.5]decane derivatives, such as 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- , are valuable intermediates for the total synthesis of these complex natural products.
The acorane sesquiterpenes, for instance, are characterized by a spiro[4.5]decane core and are of interest due to their potential pharmaceutical applications. The synthesis of acorane-type sesquiterpenes has been a significant focus in organic chemistry, with various strategies developed to construct the characteristic spirocyclic framework. While a direct total synthesis utilizing 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- as the starting material is not extensively documented in publicly available literature, its structure suggests a logical synthetic connection. The α,β-unsaturated ketone moiety and the pentenyl side chain offer multiple points for further chemical elaboration to build the intricate substitution patterns found in natural acoranes.
Similarly, the spirovetivane sesquiterpenes, which are important constituents of vetiver oil used in perfumery, are also built upon a spiro[4.5]decane framework. The total synthesis of spirovetivanes like β-vetivone often involves the construction of a key spiro[4.5]decanone intermediate. rsc.org A plausible synthetic strategy could involve the modification of the functional groups of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- to access these intermediates.
The strategic importance of spiro[4.5]decanes is underscored by their application in the synthesis of various other complex molecules beyond sesquiterpenes, including alkaloids and other biologically active compounds. The conformational rigidity and three-dimensional nature of the spirocyclic system make it an attractive scaffold in drug discovery.
| Natural Product Class | Core Structure | Representative Molecules | Potential Synthetic Precursor |
| Acorane Sesquiterpenes | Spiro[4.5]decane | Acorenone, Acorenone B | 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- |
| Spirovetivane Sesquiterpenes | Spiro[4.5]decane | β-Vetivone, α-Vetispirene | 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- |
Development of Novel and Efficient Spiroannulation Methodologies
The construction of the spiro[4.5]decane system, or spiroannulation, is a key challenge in the synthesis of these molecules. A variety of methods have been developed to achieve this transformation efficiently and with high stereocontrol.
One common approach involves tandem reactions, such as the Michael-aldol condensation, to form the spirocyclic core in a single step from acyclic precursors. rsc.org Another powerful strategy is the intramolecular [2+2] photochemical cycloaddition, which can be used to construct a cyclobutane (B1203170) ring that is subsequently cleaved to reveal the spiro[4.5]decanone skeleton. acs.org This method offers a high degree of stereocontrol. acs.org
More recent advancements have focused on metal-catalyzed reactions. For instance, palladium-catalyzed asymmetric synthesis has been employed to create chiral spiro[4.5]-1-one compounds. mdpi.com Furthermore, gold-catalyzed processes and other transition metal-mediated cyclizations are emerging as powerful tools for the construction of spirocycles.
A plausible synthetic route to 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- could start from Spiro[4.5]decan-7-one . This readily available starting material could undergo a series of functional group transformations, such as α-functionalization and subsequent elaboration of the side chain, to yield the target molecule. The introduction of the pentenyl group could be achieved through various olefination or coupling reactions.
| Spiroannulation Methodology | Key Transformation | Advantages |
| Tandem Michael-Aldol Reaction | Formation of two C-C bonds in one pot | High efficiency, atom economy rsc.org |
| Intramolecular [2+2] Photocycloaddition | Formation of a cyclobutane intermediate | High stereocontrol acs.org |
| Palladium-Catalyzed Asymmetric Synthesis | Enantioselective formation of spiro center | Access to chiral compounds mdpi.com |
Advancements in Sustainable and Green Synthesis of Spiroketones
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including spiroketones. These efforts aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of spiroketones, several green methodologies have been explored. Microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields in the formation of spiro compounds, often in greener solvents like ethanol (B145695). nih.gov The use of ionic liquids as catalysts and reaction media is another promising green approach. nih.gov
A significant advancement in the sustainable production of spiroketones is the development of telescoped flow processes. rsc.org These continuous manufacturing methods combine multiple reaction steps into a single, streamlined process, which can dramatically reduce waste, energy consumption, and the need for purification of intermediates. For example, a telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone intermediate, demonstrating significant improvements in process mass intensity (PMI) and cost-effectiveness. rsc.org Such a process could, in principle, be adapted for the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- or its precursors.
The use of biocatalysis also presents a green alternative for the synthesis of spirocyclic compounds, offering high selectivity and mild reaction conditions.
| Green Synthesis Approach | Key Principle | Examples of Application |
| Microwave-Assisted Synthesis | Rapid and efficient heating | Synthesis of spiro compounds in ethanol nih.gov |
| Ionic Liquid Catalysis | Recyclable and non-volatile reaction medium | Knoevenagel/Michael/cyclization domino reactions nih.gov |
| Telescoped Flow Processes | Continuous manufacturing, reduced waste | Synthesis of chiral spiroketone intermediates rsc.org |
| Biocatalysis | Use of enzymes for selective transformations | Potential for asymmetric synthesis of spiroketones |
Emerging Trends in the Construction of Spiro[4.5]decane Derivatives
The field of spirocycle synthesis is continuously evolving, with several emerging trends pointing towards more efficient and versatile methods for constructing spiro[4.5]decane derivatives.
One significant trend is the development of synergistic catalysis, where two or more catalytic cycles work in concert to achieve a desired transformation. For example, the combination of photocatalysis and organocatalysis has been used for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, offering a metal-free and atom-economical approach. mdpi.com
The use of dearomatization reactions to construct spirocycles is another area of active research. These methods start with readily available aromatic compounds and convert them into three-dimensional spirocyclic structures in a single step.
Furthermore, the development of novel cycloaddition reactions continues to provide new avenues for the synthesis of spiro[4.5]decanes. This includes exploring new dienophiles and dienes in [4+2] cycloadditions and developing novel [n+m] cycloaddition strategies.
These emerging trends are expected to facilitate the synthesis of increasingly complex and diverse spiro[4.5]decane derivatives, including novel analogs of 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- , with potential applications in materials science, catalysis, and medicine.
Q & A
Q. What are the recommended experimental protocols for synthesizing 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-?
Synthesis of this compound typically involves cyclization of precursor ketones or spiroannulation reactions. Key steps include:
- Spiroannulation : Use of acid-catalyzed or base-mediated cyclization to form the spiro[4.5]decene backbone .
- Purification : Fractional distillation or preparative GC to isolate isomers (e.g., 6-en-7-yl vs. 7-en-7-yl derivatives) due to their structural similarity .
- Validation : Confirm stereochemical purity via to distinguish between spiro ring puckering conformations (e.g., boat vs. chair-like distortions) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Toxicity Data : Acute oral LD >2000 mg/kg and inhalation LC >4.076–5.24 mg/L indicate low acute toxicity but require standard PPE (gloves, fume hood) .
- Environmental Hazards : Classified as "not easily degradable"; implement waste containment to prevent aquatic contamination .
Advanced Research Questions
Q. How do structural isomers (e.g., dec-6-en-7-yl vs. dec-7-en-7-yl) influence reactivity in catalytic applications?
Q. What contradictions exist in toxicity assessments, and how should they inform experimental design?
- Conflicting Evidence :
- Dose-Response Gaps : Extend subchronic exposure studies (e.g., 28-day OECD 407 guidelines) to evaluate cumulative effects .
Q. How can computational models predict the spiro ring’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
